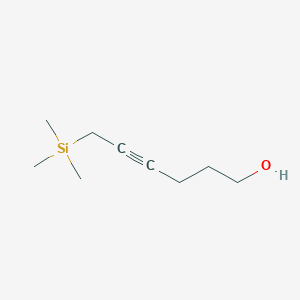![molecular formula C18H19N3O2 B14448515 1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione CAS No. 77917-04-5](/img/structure/B14448515.png)
1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione is an organic compound with a complex structure that includes a piperazine ring substituted with aminophenyl and benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzylamine with benzylpiperazine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: NBS in the presence of light or heat.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Aminophenyl)piperazine: Shares the aminophenyl group but lacks the benzyl substitution.
4-Benzylpiperazine: Contains the benzyl group but lacks the aminophenyl substitution.
Uniqueness: 1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione is unique due to its dual substitution on the piperazine ring, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
Número CAS |
77917-04-5 |
|---|---|
Fórmula molecular |
C18H19N3O2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-[(4-aminophenyl)methyl]-4-benzylpiperazine-2,3-dione |
InChI |
InChI=1S/C18H19N3O2/c19-16-8-6-15(7-9-16)13-21-11-10-20(17(22)18(21)23)12-14-4-2-1-3-5-14/h1-9H,10-13,19H2 |
Clave InChI |
ATDGGTVWUJEFGV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


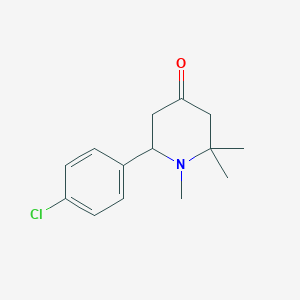
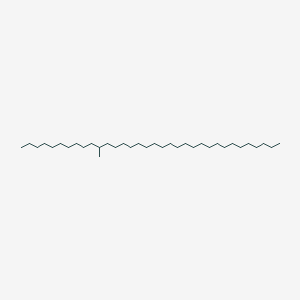

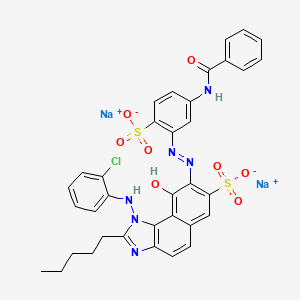
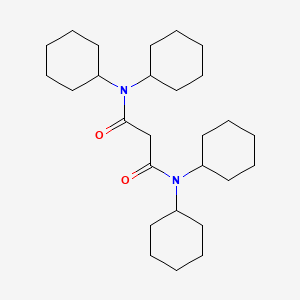
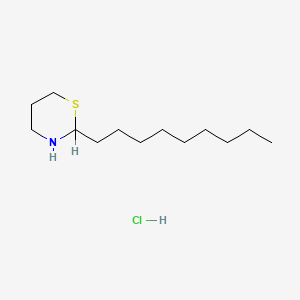


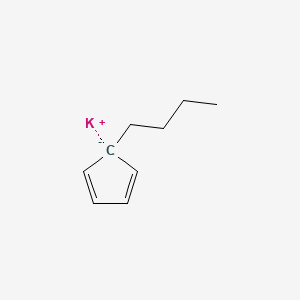
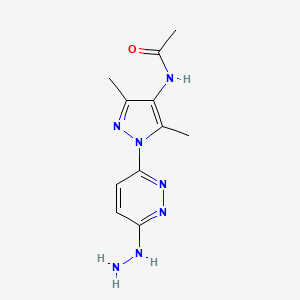
![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)
